molecular formula C22H28N2O6S B14442575 4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide CAS No. 73257-91-7

4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide

Cat. No.: B14442575
CAS No.: 73257-91-7
M. Wt: 448.5 g/mol
InChI Key: DCQKYHLXWYICSH-UHFFFAOYSA-N
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Description

4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide is a complex organic compound with the molecular formula C22H28N2O6S . This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide involves multiple steps. The initial step typically includes the sulfonation of toluene to produce 4-methylbenzenesulfonic acid . This is followed by the acylation of the sulfonic acid with N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation and acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols .

Scientific Research Applications

4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also affects various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. Its combination of sulfonic acid, morpholinyl, and acetamide groups makes it a versatile compound for various applications .

Properties

CAS No.

73257-91-7

Molecular Formula

C22H28N2O6S

Molecular Weight

448.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide

InChI

InChI=1S/C15H20N2O3.C7H8O3S/c1-12(18)16-14(11-17-7-9-20-10-8-17)15(19)13-5-3-2-4-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,14H,7-11H2,1H3,(H,16,18);2-5H,1H3,(H,8,9,10)

InChI Key

DCQKYHLXWYICSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)NC(CN1CCOCC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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